molecular formula C17H17NOS B12457578 2-benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one

2-benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12457578
M. Wt: 283.4 g/mol
InChI Key: NOOGBYQFBIHEPB-UHFFFAOYSA-N
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Description

2-Benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to produce the desired isoindolone structure. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted isoindolones depending on the reagents used.

Scientific Research Applications

2-Benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-3-(methylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
  • 2-Benzyl-3-(propylsulfanyl)-2,3-dihydro-1H-isoindol-1-one
  • 2-Benzyl-3-(butylsulfanyl)-2,3-dihydro-1H-isoindol-1-one

Uniqueness

2-Benzyl-3-(ethylsulfanyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

2-benzyl-3-ethylsulfanyl-3H-isoindol-1-one

InChI

InChI=1S/C17H17NOS/c1-2-20-17-15-11-7-6-10-14(15)16(19)18(17)12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3

InChI Key

NOOGBYQFBIHEPB-UHFFFAOYSA-N

Canonical SMILES

CCSC1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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